![molecular formula C11H10O4S B1296206 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid CAS No. 23046-03-9](/img/structure/B1296206.png)
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
Overview
Description
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C11H10O4S . It has a molecular weight of 238.26 . This compound is used as an intermediate in organic synthesis and pharmaceutical production .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid consists of a benzothiophene core with two methoxy groups attached at the 5 and 6 positions and a carboxylic acid group attached at the 2 position .Physical And Chemical Properties Analysis
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a solid compound . The SMILES string representation of its structure isO=C(O)C1=CC2=CC(OC)=C(OC)C=C2S1
.
Scientific Research Applications
Organic Synthesis Intermediary
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid: serves as an important intermediate in organic synthesis . Its structure is conducive to further chemical modifications, making it a versatile building block for creating a wide array of organic compounds. Researchers utilize this compound in the synthesis of more complex molecules that could have potential applications in pharmaceuticals, agrochemicals, and materials science.
Catalyst in Grignard Reactions
In Grignard reactions, which are pivotal for forming carbon-carbon bonds, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can act as a catalyst . Its presence can enhance the efficiency of the reaction, leading to higher yields and potentially reducing the reaction time and the need for excess reagents.
Reactant in Wittig Reactions
The Wittig reaction is another valuable method for forming carbon-carbon double bonds5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid can participate as a reactant in this process, contributing to the synthesis of alkenes which are fundamental structures in many organic compounds, including natural products and pharmaceuticals .
Ligand for Organometallic Compounds
As a ligand, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid facilitates the formation of organometallic compounds, particularly organosilicon and organophosphorus compounds . These compounds have significant applications in catalysis, materials science, and as intermediates in organic synthesis.
Proteomics Research
This compound is also utilized in proteomics research, where it may be involved in the study of protein structures and functions . Its chemical properties could make it suitable for modifying peptides and proteins, thus aiding in the understanding of their biological roles.
Medicinal Chemistry
In medicinal chemistry, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is used as a pharmaceutical intermediate . It can be incorporated into the synthesis of drug candidates, especially those that might interact with biological targets through thiophene moieties.
Mechanism of Action
Target of Action
The primary targets of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid are currently unknown. This compound is primarily used as an organic synthesis intermediate and pharmaceutical intermediate
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid. For instance, its stability could be affected by storage conditions, as suggested by the recommendation to store the compound at 2-8°C and protect it from light .
properties
IUPAC Name |
5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUZUKHOVUSNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296352 | |
Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid | |
CAS RN |
23046-03-9 | |
Record name | 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23046-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 108922 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023046039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23046-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.